molecular formula C12H17NO B2854379 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 152356-79-1

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Cat. No.: B2854379
CAS No.: 152356-79-1
M. Wt: 191.274
InChI Key: DBALLBFRVFFESN-UHFFFAOYSA-N
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Description

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine is a chemical compound with a complex structure that includes a benzocycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine typically involves multiple steps. One common method starts with the condensation of acetylacetone and phenol, followed by an oxidation reaction to form the benzocycloheptene ring . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine is unique due to its specific structural features and the resulting chemical properties

Properties

IUPAC Name

3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8,11H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBALLBFRVFFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC(C2)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of N-benzyl-3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine (68.7 g), ammonium formate (68.15 g), and 10% palladium on carbon (50% wet; 6.8 g) in ethanol (1.2 l) was refluxed for 1 hour. After cooling, the catalyst was filtered off and the solvent was removed in vacuo. To the residue, water and 28% ammonium hydroxide were added and the whole was extracted with ethyl acetate. The extract was washed with water and brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine (35.8 g) as an oil.
Name
N-benzyl-3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine
Quantity
68.7 g
Type
reactant
Reaction Step One
Quantity
68.15 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
catalyst
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-methoxy-8-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (0.20 g) in acetic acid (2 ml) was hydrogenated at 4 atm hydrogen atmosphere over 10% palladium on carbon (0.20 g). After removing the catalyst, the pH of the solution was adjusted to 12 with sodium hydroxide solution and the solution was extracted with ethyl acetate. The extract was washed with brine, dried over potassium carbonate, and evaporated in vacuo to give 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine (153 mg).
Name
2-methoxy-8-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of N-[(2R)-3-(3-methylsulfonylamino-4-benzyloxy)phenyl-2-hydroxypropyl]-N-[(6RS)-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)benzylamine (34 mg), 50% wet palladium (10%) on charcoal (10 mg) and methanol (1 ml) was stirred under hydrogen (1 atm) at room temperature for 1.5 hours. The reaction mixture was filtered and evaporated. The residue was purified by preparative TLC (eluent; 25% methanol-dichloromethane) to give N-[(2R)-3-(3-methylsulfonylamino-4-hydroxy)phenyl-2-hydroxypropyl]-[(6RS)-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl]amine (6.9 mg).
Name
(6RS)-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)benzylamine
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of N-benzyl-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine (1.0 g) and 10% palladium on activated carbon (50% wet, 300 mg) in methanol (10 ml) was stirred at room temperature in the presence of hydrogen at an atmospheric pressure for 5.5 hours. After filtration, the filtrate was evaporated in vacuo to give 3-methoxy-(6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine (720 mg).
Name
N-benzyl-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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